molecular formula C33H71ClO2Sn2 B14444398 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane CAS No. 72945-93-8

1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane

Cat. No.: B14444398
CAS No.: 72945-93-8
M. Wt: 772.8 g/mol
InChI Key: VHMFGBJMVFWOHU-UHFFFAOYSA-M
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Description

1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both chlorine and methoxy groups attached to a tin-based framework. Organotin compounds have a wide range of applications, particularly in industrial and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane typically involves the reaction of organotin precursors with appropriate chlorinating and methoxylating agents. One common method involves the reaction of tetraoctyltin with chlorine gas and methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also requires stringent safety measures due to the reactive nature of the starting materials and the potential hazards associated with organotin compounds.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different organotin derivatives.

    Oxidation and Reduction: The tin center can participate in redox reactions, altering the oxidation state of the compound.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tin oxides and other by-products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, amines, and thiols. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the primary reagent.

Major Products Formed

    Substitution Reactions: Various organotin derivatives with different functional groups.

    Oxidation and Reduction: Tin oxides or reduced tin species.

    Hydrolysis: Tin oxides and other hydrolyzed products.

Scientific Research Applications

1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include:

    Coordination Chemistry: Formation of complexes with other molecules.

    Redox Reactions: Participation in oxidation-reduction processes.

    Substitution Reactions: Exchange of ligands at the tin center.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-methoxypropane
  • 1-Chloro-3-methoxybenzene
  • 1-Chloro-3-methoxypropan-2-one

Uniqueness

1-Chloro-3-methoxy-1,1,3,3-tetraoctyldistannoxane is unique due to its specific combination of chlorine, methoxy, and tetraoctyltin groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.

Properties

CAS No.

72945-93-8

Molecular Formula

C33H71ClO2Sn2

Molecular Weight

772.8 g/mol

IUPAC Name

chloro-[methoxy(dioctyl)stannyl]oxy-dioctylstannane

InChI

InChI=1S/4C8H17.CH3O.ClH.O.2Sn/c4*1-3-5-7-8-6-4-2;1-2;;;;/h4*1,3-8H2,2H3;1H3;1H;;;/q;;;;-1;;;2*+1/p-1

InChI Key

VHMFGBJMVFWOHU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(OC)O[Sn](CCCCCCCC)(CCCCCCCC)Cl

Origin of Product

United States

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